4-benzhydrylbenzoic acid
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Overview
Description
4-benzhydrylbenzoic acid is an organic compound with the molecular formula C20H16O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a benzhydryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-benzhydrylbenzoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzhydrol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
4-benzhydrylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzhydryl group to a benzylic group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce benzylic compounds .
Scientific Research Applications
4-benzhydrylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-benzhydrylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzhydryl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzoic acid: Known for its use in the production of parabens and other industrial applications.
Benzoic acid: Widely used as a food preservative and in the synthesis of various organic compounds
Uniqueness
4-benzhydrylbenzoic acid is unique due to the presence of the benzhydryl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6328-81-0 |
---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-benzhydrylbenzoic acid |
InChI |
InChI=1S/C20H16O2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,21,22) |
InChI Key |
KTNIWSQXLLXJEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Key on ui other cas no. |
6328-81-0 |
Origin of Product |
United States |
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